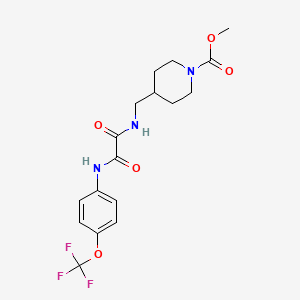

Methyl 4-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[[2-oxo-2-[4-(trifluoromethoxy)anilino]acetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O5/c1-27-16(26)23-8-6-11(7-9-23)10-21-14(24)15(25)22-12-2-4-13(5-3-12)28-17(18,19)20/h2-5,11H,6-10H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMMQPDQVCZALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced to the phenyl ring.

Acetamido Group Addition: The acetamido group is typically introduced through an acylation reaction using acetic anhydride or a similar reagent.

Final Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Methyl 4-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate

- Substituent : 2-(Trifluoromethyl)phenyl (CF₃, ortho position).

- Ester Group : Methyl.

- CF₃ is less polar than OCF₃, leading to lower dipole interactions but comparable lipophilicity (LogP ~3.2 vs. ~3.5 predicted) .

Ethyl 4-({(2-fluorophenyl)aminoacetyl}amino)-1-piperidinecarboxylate

- Substituent : 2-Fluorophenyl (F, ortho position).

- Ester Group : Ethyl.

- Key Differences :

Data Table: Structural and Hypothesized Properties

| Compound Name | Substituent (Position) | Ester Group | Predicted LogP | Metabolic Stability | Hypothesized Potency |

|---|---|---|---|---|---|

| Methyl 4-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate (Target) | 4-OCF₃ (para) | Methyl | ~3.5 | Moderate | High (strong EWG) |

| Methyl 4-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate | 2-CF₃ (ortho) | Methyl | ~3.2 | Moderate | Moderate |

| Ethyl 4-({(2-fluorophenyl)aminoacetyl}amino)-1-piperidinecarboxylate | 2-F (ortho) | Ethyl | ~2.8 | High | Low |

Research Findings and Implications

Impact of Substituent Position and Electronic Effects

- Para-OCF₃ vs. Ortho-CF₃ : The para-OCF₃ group in the target compound allows optimal spatial orientation for binding to planar enzyme active sites (e.g., OGG1), whereas ortho-CF₃ may sterically clash with residues, reducing potency .

- Fluorine vs. OCF₃ : Fluorine’s smaller size and weaker EWG properties likely diminish target engagement compared to OCF₃, as observed in reduced inhibitory activity in fluorinated analogs .

Ester Group Influence on Pharmacokinetics

Lipophilicity and Solubility Trade-offs

- The target compound’s higher LogP (~3.5) enhances membrane permeability but may reduce aqueous solubility, necessitating formulation optimization. Ortho-CF₃ and ethyl ester analogs balance solubility and permeability better .

Biological Activity

Methyl 4-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article examines its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

- Molecular Formula : C22H21F3N2O4

- Molecular Weight : 434.41 g/mol

- CAS Number : 1198160-14-3

- IUPAC Name : Methyl 4-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate

The biological activity of this compound is largely attributed to its structural components, which include a piperidine ring and a trifluoromethoxy phenyl group. These features enhance its interaction with biological targets, potentially influencing various pathways such as:

- Antimicrobial Activity : The compound has shown promising results against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL for certain derivatives .

- Anticancer Potential : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting that modifications to the piperidine structure may enhance anticancer properties .

Antimicrobial Studies

Recent research has highlighted the antimicrobial efficacy of methyl derivatives similar to this compound. For instance, a study reported that certain pyrimidine-based compounds exhibited strong activity against resistant bacterial strains with MIC values as low as 0.5–1.0 μg/mL . This suggests that methyl 4-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate could have comparable or superior activity.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. In one study, related compounds were assessed for their pharmacokinetic properties, revealing:

| Compound | Administration | C max (µg/mL) | t½ (h) | Clearance (L/h/kg) | Oral Bioavailability (%) |

|---|---|---|---|---|---|

| 24 | i.v. (5 mg/kg) | 592 ± 62 | 26.2 ± 0.9 | 1.5 ± 0.3 | 40.7 |

| p.o. (15 mg/kg) | 108 ± 18 | — | — | 31.8 |

These parameters indicate favorable absorption and prolonged half-life, which are critical for maintaining effective drug levels in vivo .

Toxicity and Safety Profile

Toxicity assessments are vital for any new drug candidate. A related study indicated that certain derivatives did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile . Further studies on methyl 4-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate are necessary to confirm its safety.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A derivative was tested against clinical isolates of Mycobacterium abscessus, showing significant antibacterial activity with an MIC of approximately 0.5 μg/mL.

- The study concluded that modifications to the amino acid side chain could enhance activity against resistant strains.

-

Case Study on Anticancer Activity :

- In vitro tests demonstrated that related compounds induced apoptosis in cancer cell lines, suggesting potential for development into anticancer therapies.

- The mechanism involved mitochondrial pathway activation, leading to increased reactive oxygen species (ROS).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate, and how are yields optimized?

- Methodological Answer : Synthesis typically involves sequential amide coupling and piperidine core functionalization. A three-step approach is often employed:

Piperidine Core Preparation : Formation of the piperidine ring via cyclization reactions using reagents like Boc-protected intermediates.

Acetamido Linkage : Coupling of the 2-oxoacetamido group to the piperidine methylene bridge via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

Trifluoromethoxy Phenyl Attachment : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the 4-(trifluoromethoxy)phenyl group .

- Yield Optimization : Critical parameters include temperature control (e.g., 0–5°C for coupling steps), solvent selection (DMF or DCM), and purification via column chromatography or recrystallization .

Q. Which characterization techniques are essential for verifying the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm piperidine ring protons (δ 2.5–3.5 ppm) and acetamido carbonyl signals (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validation of molecular weight (e.g., calculated vs. observed m/z) .

- HPLC-Purity Analysis : Ensure >95% purity using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC determination via fluorogenic substrates) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Structural Modifications : Compare analogs with variations in:

- Piperidine Substituents : Replace methyl groups with ethyl or cyclohexyl to assess steric effects.

- Trifluoromethoxy Group : Test derivatives with CF, OCH, or halogens (Cl, F) to evaluate electronic effects .

- Biological Profiling : Parallel testing of analogs in enzyme inhibition and cytotoxicity assays to correlate structural changes with activity .

- Table: Example SAR Insights

| Modification | Activity Trend | Reference |

|---|---|---|

| Trifluoromethoxy → Chloro | ↑ Antimicrobial, ↓ Cytotoxicity | |

| Piperidine Methyl → Ethyl | ↓ Enzyme Inhibition |

Q. How can computational modeling resolve contradictions in reported biological activity data?

- Methodological Answer :

- Molecular Docking : Predict binding modes to targets like bacterial topoisomerases or cancer-related kinases (e.g., EGFR) using AutoDock Vina or Schrödinger .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

- Free Energy Calculations : Use MM-PBSA to quantify binding affinities and explain discrepancies between in vitro and in silico results .

Q. What strategies mitigate off-target effects in in vivo studies?

- Methodological Answer :

- Metabolite Profiling : LC-MS/MS to identify reactive metabolites that may cause toxicity .

- Prodrug Design : Mask polar groups (e.g., carboxylate) with ester linkages to enhance selectivity .

- Pharmacokinetic Optimization : Adjust logP (e.g., 2–4) via substituent modifications to balance bioavailability and target engagement .

Q. How can conflicting data on enzyme inhibition vs. cytotoxicity be reconciled?

- Methodological Answer :

- Dose-Response Curves : Establish IC ratios for enzyme inhibition vs. cell viability to identify therapeutic windows .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to rule out non-specific interactions .

- Pathway Analysis : RNA-seq or proteomics to map downstream effects of enzyme inhibition (e.g., apoptosis vs. autophagy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.